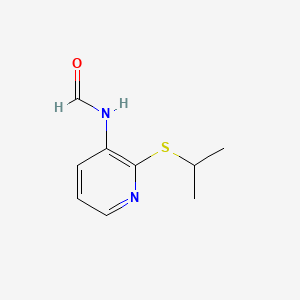
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a pyridine ring substituted with an isopropylsulfanyl group and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with isopropyl mercaptan in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine and iodine . The process is carried out under ambient conditions, making it relatively straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The isopropylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Methylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Ethylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Propylsulfanyl)-3-pyridinyl]formamide
Uniqueness
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
156577-69-4 |
|---|---|
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
196.268 |
Nom IUPAC |
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)13-9-8(11-6-12)4-3-5-10-9/h3-7H,1-2H3,(H,11,12) |
Clé InChI |
UDDSXRVMWSRASN-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C(C=CC=N1)NC=O |
Synonymes |
Formamide, N-[2-[(1-methylethyl)thio]-3-pyridinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















